2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride
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Overview
Description
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride is an organic compound with a unique structure that includes a cyclohexene ring substituted with a methyl group and a prop-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone with a suitable anhydride reagent under acidic or basic conditions to form the desired anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as an intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the context of its use and the specific biological or chemical system involved.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: A closely related compound with similar structural features.
Carvone: Another compound with a similar cyclohexene ring structure.
Menthol: Shares some structural similarities but differs in functional groups.
Uniqueness
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enecarboxylic anhydride is unique due to its specific combination of functional groups and its potential reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H30O3 |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
(2-methyl-5-prop-1-en-2-ylcyclohex-2-ene-1-carbonyl) 2-methyl-5-prop-1-en-2-ylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C22H30O3/c1-13(2)17-9-7-15(5)19(11-17)21(23)25-22(24)20-12-18(14(3)4)10-8-16(20)6/h7-8,17-20H,1,3,9-12H2,2,4-6H3 |
InChI Key |
ZDHAYKODHDRZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1C(=O)OC(=O)C2CC(CC=C2C)C(=C)C)C(=C)C |
Origin of Product |
United States |
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